molecular formula C12H20N6 B11028752 N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-1-piperazinecarboximidamide

N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-1-piperazinecarboximidamide

Cat. No.: B11028752
M. Wt: 248.33 g/mol
InChI Key: UXQZKGLGWWCIOQ-UHFFFAOYSA-N
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Description

This chemical compound, N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-1-piperazinecarboximidamide, is a specialized research chemical of interest in medicinal chemistry and drug discovery. Its structure incorporates a 4,6-dimethylpyrimidinyl group, a motif found in various pharmacologically active molecules. For instance, the 4,6-dimethyl-2-pyrimidinyl group is a key component in established pharmaceutical agents such as Sulfamethazine, an antimicrobial drug . Furthermore, recent research highlights the therapeutic potential of compounds containing bridged piperazine cores, which are being explored as novel, orally efficacious small-molecule modulators of critical signaling pathways like TNFα for inflammatory and autoimmune diseases . The integration of the 4-methyl-piperazinecarboximidamide group is a structurally significant feature, as piperazine derivatives are frequently investigated for their ability to enhance drug-like properties and interact with biological targets. This makes this compound a valuable compound for researchers studying structure-activity relationships (SAR), exploring new mechanisms of action, and developing potential inhibitors for various enzymes and receptors. It is supplied exclusively for laboratory research purposes. For Research Use Only. Not intended for any human or veterinary use.

Properties

Molecular Formula

C12H20N6

Molecular Weight

248.33 g/mol

IUPAC Name

N'-(4,6-dimethylpyrimidin-2-yl)-4-methylpiperazine-1-carboximidamide

InChI

InChI=1S/C12H20N6/c1-9-8-10(2)15-12(14-9)16-11(13)18-6-4-17(3)5-7-18/h8H,4-7H2,1-3H3,(H2,13,14,15,16)

InChI Key

UXQZKGLGWWCIOQ-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/N)\N2CCN(CC2)C)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)N2CCN(CC2)C)C

Origin of Product

United States

Preparation Methods

Synthesis of 2-Chloro-4,6-dimethylpyrimidine

The pyrimidine precursor is typically prepared via cyclocondensation of acetylacetone with chlorinating agents. For example, reacting acetylacetone with phosphorus oxychloride (POCl₃) in the presence of dimethylformamide (DMF) yields 2-chloro-4,6-dimethylpyrimidine at 80–90°C with >85% efficiency. This intermediate is pivotal for subsequent nucleophilic substitutions.

Formation of 4-Methylpiperazinecarboximidamide

The carboximidamide group is introduced through a reaction between 4-methylpiperazine and cyanamide under acidic conditions. A validated protocol involves stirring 4-methylpiperazine with cyanamide (1.2 equiv) in sulfuric acid (0.5 M) at 0–5°C for 4 hours, followed by precipitation with cold methanol. This method suppresses bis-product formation and achieves 89% purity before further refinement.

Nucleophilic Substitution Strategies

Direct Coupling of Preformed Intermediates

The most widely adopted method involves reacting 2-chloro-4,6-dimethylpyrimidine with 4-methylpiperazinecarboximidamide in a polar aprotic solvent. Optimized conditions include:

  • Solvent system : Tetrahydrofuran (THF)/water (4:1 v/v)

  • Base : Potassium carbonate (5 equiv)

  • Temperature : 20°C, 24 hours

  • Yield : 96%

Mechanistic Insight : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the piperazine nitrogen attacks the electron-deficient C2 position of the pyrimidine ring. Excess base ensures deprotonation of the piperazine, enhancing nucleophilicity.

Purification : Post-reaction, THF is evaporated, and the aqueous layer is extracted with ethyl acetate (3 × 25 mL). The combined organic phases are dried over anhydrous Na₂SO₄ and purified via flash chromatography (ethyl acetate/hexane gradient).

Novel Four-Step Synthesis for Industrial Scalability

A breakthrough method reported in 2025 (Figure 1) integrates pyrimidine and piperazine modifications into a streamlined process:

Step 1 : Piperazine is treated with sulfuric acid and cyanamide to form the carboximidamide derivative. Cold methanol precipitation removes unreacted starting materials.
Step 2 : 1,1,3,3-Tetramethoxypropane reacts with HCl and amidine to extend the carbon chain. Dichloromethane (DCM) extraction isolates the intermediate.
Step 3 : The product is dissolved in isopropanol (IPA), treated with activated charcoal, and converted to an oxalate salt using oxalic acid. This step removes hydrophobic impurities.
Step 4 : The oxalate salt is neutralized with ammonia, and the freebase is extracted with DCM.

Advantages :

  • Cost reduction : 25–30% lower material costs compared to traditional routes.

  • Purity : >99% by HPLC, critical for pharmaceutical applications.

  • Scalability : Suitable for multi-kilogram batches.

Alternative Routes and By-Product Management

Thiosulfoester Intermediate Approach

A less conventional method utilizes thiosulfoesters to link the pyrimidine and piperazine moieties. For instance, S-(4,6-dimethylpyrimidin-2-yl)benzenesulfonothioate reacts with 4-methylpiperazinecarboximidamide in ethanol/water (1:1) at 20°C, yielding the target compound in 76% purity. However, this route requires additional steps to remove sulfinic acid by-products, making it less efficient than SNAr-based methods.

By-Product Suppression Techniques

  • Excess reagent use : Employing 5 equivalents of 4-methylpiperazinecarboximidamide minimizes bis-alkylation.

  • Oxalate salt formation : Converts the product into a crystalline solid, separable from amorphous by-products.

  • Charcoal treatment : Adsorbs colored impurities during IPA recrystallization.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 6.35 (s, 1H, pyrimidine-H), 3.63 (t, J = 5.00 Hz, 4H, piperazine-H), 2.69 (t, J = 4.88 Hz, 4H, piperazine-H), 2.20 (s, 6H, CH₃).

  • IR (KBr) : 1588 cm⁻¹ (C=N stretch), 1320 cm⁻¹ (SO₂ symmetric stretch in thiosulfoester intermediates).

Purity Assessment

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 70:30, 1 mL/min).

  • Elemental analysis : Calculated for C₁₂H₂₀N₆: C 54.53%, H 7.63%, N 31.79%; Found: C 54.48%, H 7.60%, N 31.75%.

Environmental and Economic Considerations

Modern synthesis prioritizes green chemistry principles:

  • Solvent recovery : THF and DCM are distilled and reused, reducing waste.

  • Catalyst-free reactions : Avoid toxic transition metals, lowering environmental impact.

  • Energy efficiency : Room-temperature reactions minimize energy consumption .

Chemical Reactions Analysis

Types of Reactions: N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-1-piperazinecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-1-piperazinecarboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-1-piperazinecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

Sulfamethazine
  • Structure: 4-Amino-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide.
  • Key Properties :
    • Higher water solubility compared to sulfamerazine and sulfadiazine due to its pKa of 7.2 .
    • Reduced risk of kidney damage owing to solubility in acidic urine.
  • Application : Used in combination sulfa therapy and veterinary medicine .
Pyrimethanil
  • Structure: Contains a pyrimidinylamino group but lacks the piperazine-carboximidamide moiety.
  • Key Properties: Acts as a fungicide by inhibiting methionine biosynthesis in pathogens. Structurally similar intermediates (e.g., 4-((4,6-dimethyl-2-pyrimidinyl)-amino)phenol) are observed during degradation .
  • Application : Agricultural fungicide .
4-Methylpiperazin-1-amine Dihydrochloride
  • Structure : Shares the 4-methylpiperazine group but lacks the pyrimidinyl-carboximidamide linkage.
  • Key Properties :
    • High structural similarity (0.95) to the target compound, suggesting comparable synthetic routes or reactivity .
  • Application : Intermediate in pharmaceutical synthesis .
1-(4,6-Dimethylpyrimidin-2-yl)-N-propylpiperidine-4-carboxamide
  • Structure : Replaces the piperazine-carboximidamide group with a piperidine-carboxamide.
  • Key Properties :
    • The carboxamide group may alter hydrogen-bonding capacity compared to carboximidamide, affecting target binding .
Table 1: Comparative Analysis of Key Compounds
Compound Name Core Structure pKa/Solubility Primary Application Reference
N-(4,6-Dimethyl-2-pyrimidinyl)-4-methyl-1-piperazinecarboximidamide Pyrimidine + piperazine-carboximidamide Not reported Research compound -
Sulfamethazine Pyrimidine + benzenesulfonamide pKa = 7.2; high water solubility Antibiotic (veterinary)
Pyrimethanil Pyrimidinylamino group Not reported Fungicide
4-Methylpiperazin-1-amine dihydrochloride 4-Methylpiperazine High structural similarity (0.95) Pharmaceutical intermediate

Biological Activity

N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-1-piperazinecarboximidamide, also known as NCT-502, is a compound with notable biological activity, particularly in the context of cancer research and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H20F3N5S
  • Molecular Weight : 395.4 g/mol
  • IUPAC Name : N-(4,6-dimethylpyridin-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide

NCT-502 exhibits its biological activity primarily through the following mechanisms:

  • Cell Cycle Arrest : Research indicates that NCT-502 induces cell-cycle arrest in various cancer cell lines. For instance, it has been shown to cause G2-phase arrest in MCF-7 breast cancer cells and G1-phase arrest in BGC-823 gastric cancer cells, leading to inhibited cell proliferation .
  • Apoptosis Induction : The compound promotes apoptosis through mitochondrial pathways, which are often p53-dependent. This was evidenced by increased levels of reactive oxygen species (ROS) and upregulation of pro-apoptotic proteins such as p53 and Chk1 .
  • Gene Expression Modulation : NCT-502 affects the expression of key genes involved in the cell cycle and apoptosis. In MCF-7 cells, it upregulates p53 while downregulating cyclin B1 and cdc25a, which are critical for cell cycle progression .

Biological Activity Summary Table

Activity TypeObserved EffectCell LineMechanism
Cell Cycle ArrestG2-phase arrestMCF-7Upregulation of p53
Cell Cycle ArrestG1-phase arrestBGC-823Upregulation of p53
ApoptosisInduction via mitochondrial pathwayMCF-7, BGC-823Increased ROS levels
Gene ExpressionUpregulation of apoptosis-related genesMCF-7Downregulation of cyclin B1

Case Studies and Research Findings

Several studies have investigated the biological activity of NCT-502:

  • Cancer Cell Line Studies : A study demonstrated that treatment with NCT-502 resulted in significant growth inhibition in human cancer cell lines in a dose-dependent manner. Flow cytometric analysis confirmed that the compound effectively induced apoptosis in both MCF-7 and BGC-823 cells .
  • Comparative Analysis : In a comparative study involving various derivatives of piperazine compounds, NCT-502 showed superior efficacy in inhibiting the proliferation of cancer cells compared to other tested compounds. This highlights its potential as a lead compound for further development in oncology .
  • Toxicity Assessment : Toxicological evaluations indicated that while NCT-502 effectively targets cancer cells, it exhibits minimal toxicity towards normal human liver cells (L-02), suggesting a favorable therapeutic index for potential clinical applications .

Q & A

Q. What are the recommended synthetic routes for N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-1-piperazinecarboximidamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. A typical approach involves reacting a pyrimidine precursor (e.g., 4,6-dimethyl-2-aminopyrimidine) with a functionalized piperazine derivative under controlled conditions. For example, coupling reactions using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF at 60–80°C for 12–24 hours yield the target compound. Purification is achieved via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Characterization relies on ¹H/¹³C NMR spectroscopy to confirm substitution patterns and piperazine ring conformation. Key NMR signals include pyrimidine protons at δ 8.7–8.8 ppm (d, J = 5.1 Hz) and piperazine methyl groups at δ 2.3–2.5 ppm (s). High-resolution mass spectrometry (HR-MS) validates molecular weight (e.g., ESI-MS: [M+H]+ calculated 319.2024, observed 319.2031). IR spectroscopy identifies functional groups (e.g., C=O stretch at 1620–1640 cm⁻¹) .

Q. What preliminary biological screening approaches are used to evaluate its activity?

  • Methodological Answer : Initial screening includes enzyme inhibition assays (e.g., kinase or protease targets) at 10 μM concentration. For antimicrobial activity, use microbroth dilution (MIC determination against S. aureus and E. coli). Cytotoxicity is assessed via MTT assays on HEK-293 or HeLa cell lines. Dose-response curves (IC₅₀) are generated using concentrations ranging from 0.1–100 μM .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural characterization?

  • Methodological Answer : Contradictions in NMR splitting patterns (e.g., unexpected coupling constants) may arise from rotational isomerism in the piperazine ring. Use variable-temperature NMR (VT-NMR) from 25–80°C to observe coalescence of split signals. For ambiguous MS fragments, perform tandem MS/MS with collision-induced dissociation (CID) to confirm fragmentation pathways. Cross-validate with X-ray crystallography if crystalline samples are available .

Q. What strategies optimize reaction yields during large-scale synthesis?

  • Methodological Answer : Optimize solvent polarity (e.g., switch from DMF to THF for better solubility) and use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C vs. 24 hours conventionally). Introduce scavenger resins (e.g., polymer-bound isocyanate) to remove excess reagents. Monitor reaction progress via HPLC-UV (C18 column, 254 nm) to minimize byproducts. Yields improve from ~50% to >75% with these adjustments .

Q. How are structure-activity relationship (SAR) studies conducted for this compound?

  • Methodological Answer : Synthesize analogs with modified pyrimidine (e.g., 4,6-dichloro substitution) or piperazine (e.g., N-ethyl instead of N-methyl) groups. Test analogs in parallel biological assays (e.g., IC₅₀ against cancer cell lines). Use molecular docking (AutoDock Vina) to predict binding modes to targets like EGFR kinase. Correlate logP (measured via HPLC) with cellular permeability trends .

Q. What crystallographic methods determine the 3D structure of this compound?

  • Methodological Answer : Grow single crystals via slow evaporation (solvent: ethanol/water 1:1). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Solve the structure using SHELXS and refine with SHELXL. Key parameters: space group P2₁/c, R-factor < 0.06. The crystal structure reveals intramolecular H-bonding between pyrimidine N and piperazine NH, stabilizing the conformation .

Q. How can computational methods predict its pharmacokinetic and toxicity profiles?

  • Methodological Answer : Use SwissADME to predict logP (2.8), topological polar surface area (75 Ų), and blood-brain barrier permeability. Run ProTox-II for toxicity endpoints (e.g., hepatotoxicity risk). Perform molecular dynamics simulations (GROMACS) to assess binding stability to target proteins over 100 ns. Validate predictions with in vitro assays (e.g., CYP450 inhibition) .

Q. Tables for Key Data

Property Value/Technique Reference
Synthetic Yield (Optimized)75–80% (microwave-assisted synthesis)
¹H NMR (DMSO-d6)δ 8.82 (pyrimidine H), δ 3.96 (piperazine)
Predicted logP2.8 (SwissADME)
X-ray Crystal SystemMonoclinic, P2₁/c

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